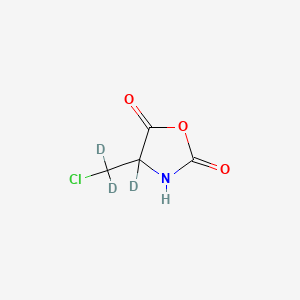
4'-Hydroxy-2',6'-pipecoloxylidide
Overview
Description
4’-Hydroxy-2’,6’-pipecoloxylidide is an amino acid amide . It is also known as (+)-2’,6’-pipecoloxylidide . The molecular formula is C14H20N2O2 and the average mass is 232.321 Da .
Molecular Structure Analysis
The molecular structure of 4’-Hydroxy-2’,6’-pipecoloxylidide consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The monoisotopic mass is 232.157562 Da .Scientific Research Applications
Chromatography and Crystallization for 2′,6′-Pipecoloxylidide (PPX) : An integrated process combining chromatography, crystallization, and racemization for the chiral separation of PPX, an intermediate in anesthetic manufacture, was developed, achieving high productivity and enantiopurity of >99.5 wt % (Langermann et al., 2012).
Recycling of Pipecoloxylidide via Racemization : A method for racemizing PPX using a ruthenium catalyst was devised, allowing for the recycling of the undesired enantiomer in an integrated separation process (Thalén et al., 2010).
High-Performance Liquid Chromatographic Determination : A sensitive HPLC method for determining ropivacaine, 3-hydroxy-ropivacaine, 4-hydroxy-ropivacaine, and 2',6'-pipecoloxylidide in plasma was developed, demonstrating the utility of PPX in medical and pharmaceutical analysis (Reif et al., 1998).
properties
IUPAC Name |
(2S)-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGZGTQKSFXTPA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857752 | |
| Record name | (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-2',6'-pipecoloxylidide | |
CAS RN |
243989-47-1 | |
| Record name | 4'-Hydroxy-2',6'-pipecoloxylidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243989471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-HYDROXY-2',6'-PIPECOLOXYLIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35123T446 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)



